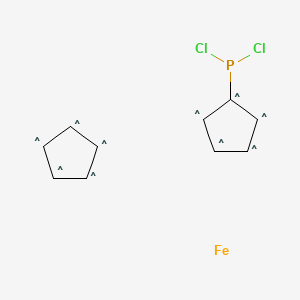

Dichlorophosphinoferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

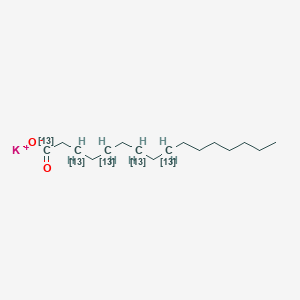

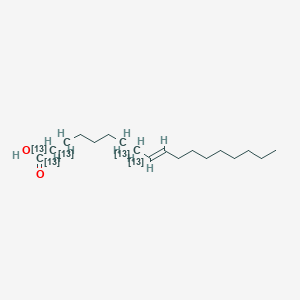

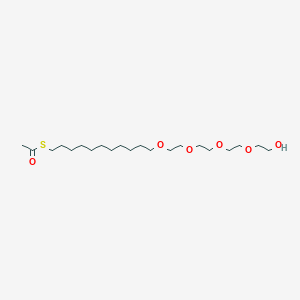

Dichlorophosphinoferrocene, also known as DCPF, is an organometallic compound . It has a molecular formula of C10H9Cl2FeP10* and a molecular weight of 286.903221 .

Synthesis Analysis

This compound is used as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation, metallocene-bridged bisphosphaalkene, and as a catalyst for the synthesis of oligonuclear heterometallic complexes .

Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Other methods like computational NMR structure elucidation performance can also be used .

Chemical Reactions Analysis

Ferrocenyl-based compounds like this compound have many applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics .

Physical And Chemical Properties Analysis

This compound is sensitive to moisture . It is also classified as a dangerous substance with hazard statements H302+H312+H332-H314, indicating that it is toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage .

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensing and Surface Chemistry

One key application of ferrocene derivatives is in the field of electrochemical sensing, where they are used as electroactive indicators. For instance, aminoferrocene has been employed to investigate carbodiimide coupling reactions on carboxylic acid-functionalized self-assembled monolayers. This application is crucial for DNA sensing technologies, providing a method for the differential quantification of probe DNA, thereby enhancing biosensing applications (Booth et al., 2015).

Catalysis

In catalysis, chiral phosphinoferrocene ligands have demonstrated efficiency in enantioselective reactions. For example, palladium complexes of chiral planar 1-phosphino-2-sulfenylferrocenes have been used as efficient Lewis acids in asymmetric Diels-Alder reactions, achieving very high enantioselectivities (Mancheño et al., 2005).

Bioorganometallic Chemistry

Ferrocene compounds, including those related to dichlorophosphinoferrocene, have found applications in bioorganometallic chemistry, particularly in cancer research. Metallocene complexes, such as molybdenocene dichloride and its derivatives, have been explored for their potential as metal-based anticancer drugs, demonstrating the interdisciplinary reach of ferrocene derivatives into biochemistry and pharmacology (Meléndez, 2012).

Material Science

In material science, diferrocenylphosphine has been synthesized and used to prepare chiral phosphines, showcasing the adaptability of ferrocene derivatives in synthesizing complex molecules for various applications, including as catalysts in hydrogenation reactions (Guillaneux et al., 2000).

Safety and Hazards

Wirkmechanismus

Mode of Action

Organometallic compounds like Dichlorophosphinoferrocene can interact with biological systems in various ways, such as binding to proteins or DNA, disrupting their normal function

Biochemical Pathways

Organometallic compounds can influence various biochemical processes, including enzymatic reactions and signal transduction pathways

Pharmacokinetics

The pharmacokinetics of organometallic compounds can be influenced by factors such as their chemical structure, solubility, and stability

Result of Action

It’s known that organometallic compounds can have various effects on cells, such as inducing oxidative stress, disrupting cellular structures, and altering cell signaling pathways

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and reactivity of organometallic compounds . Additionally, the presence of other chemicals in the environment can influence the action of this compound through chemical interactions.

Eigenschaften

InChI |

InChI=1S/C5H4Cl2P.C5H5.Fe/c6-8(7)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDGYTLBVLFALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2FeP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1291-31-2 |

Source

|

| Record name | 1,2,3,4,5-Cyclopentanepentayl, 1-(dichlorophosphino)-, compd. with 1,2,3,4,5-cyclopentanepentayl, iron salt (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)

![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)